3-(2-Furyl)acrylic acid (CAS: 539-47-9) is a bio-derivable, heteroaromatic α,β-unsaturated carboxylic acid widely procured as a precursor for dynamic polymers, photoresists, and active pharmaceutical intermediates. Structurally analogous to cinnamic acid but featuring a furan ring, it offers dual reactivity: the acrylic double bond undergoes standard Michael additions, esterifications, and [2+2] photocycloadditions, while the furan ring provides a diene site for Diels-Alder chemistry. For industrial buyers, its primary value lies in its ability to form highly specific photodimers (such as CBDA) that serve as thermoreversible cross-linkers, and its utility in enhancing etch resistance in I-line lithography formulations [1].
Substituting 3-(2-Furyl)acrylic acid with its phenyl analog, cinnamic acid, fundamentally alters downstream polymer processability and functionality. While both compounds undergo [2+2] photodimerization, the resulting cinnamic acid dimers lack the diene functionality required for reversible Diels-Alder cross-linking. Consequently, cinnamic acid cannot be used to synthesize thermoreversible gels or self-healing materials that rely on furan-maleimide chemistry. Furthermore, the furan ring alters solid-state crystal packing, leading to exclusive head-to-head dimerization for the furyl derivative, whereas cinnamic acid often yields mixed isomers that complicate purification. Attempting to substitute the furyl ring with a thiophene ring (thiophene-2-acrylic acid) changes the UV absorption profile and significantly reduces Diels-Alder reactivity, compromising photo-curing rates and thermal reversibility in advanced resin formulations [1].
The photodimer of 3-(2-Furyl)acrylic acid (CBDA) retains the diene character of the furan rings, allowing it to act as a dynamic cross-linker. When reacted with maleimides, the furan rings undergo Diels-Alder adduct formation at 65 °C and rapid retro-Diels-Alder dissociation at 110 °C. In contrast, cinnamic acid dimers contain inert phenyl rings that do not participate in Diels-Alder chemistry under these conditions [1].
| Evidence Dimension | Retro-Diels-Alder dissociation temperature |
| Target Compound Data | Rapid dissociation at 110 °C (furan-maleimide adduct) |
| Comparator Or Baseline | Cinnamic acid (No Diels-Alder reactivity / non-reversible) |
| Quantified Difference | Absolute difference in thermoreversibility (110 °C vs N/A) |
| Conditions | Reaction with tri-functional maleimides in polymer network |
Buyers developing recyclable thermosets or self-healing materials must select the furyl analog to enable thermal reworkability.
In solid-state UV irradiation (365 nm LED), 3-(2-Furyl)acrylic acid exhibits exceptional regioselectivity due to strong intermolecular hydrogen bonding that preorganizes the crystal packing. It yields the head-to-head dimer (β-isomer, CBDA) almost exclusively, achieving >90% conversion within 12 hours. Conversely, cinnamic acid photodimerization is highly dependent on its polymorphic form, frequently resulting in a mixture of α-truxillic and β-truxinic acids that require complex separation [1].
| Evidence Dimension | Solid-state[2+2] photodimerization regioselectivity |
| Target Compound Data | >90% conversion to exclusive head-to-head β-isomer |
| Comparator Or Baseline | Cinnamic acid (Mixed α-truxillic and β-truxinic isomers depending on crystal form) |
| Quantified Difference | Near-complete regioselectivity vs. polymorphic mixture |
| Conditions | Solvent-free solid-state irradiation, 365 nm UV LED, 12 h |
High regioselectivity eliminates costly downstream isomer purification steps when procuring precursors for cyclic monomers.
When subjected to electrochemical reduction using a sodium amalgam process, the α,β-unsaturated bond of 3-(2-Furyl)acrylic acid is reduced to yield β-furylpropionic acid. The isolated yield for the furyl derivative is 60–70%. Under identical conditions, the reduction of cinnamic acid to hydrocinnamic acid proceeds with a higher efficiency of 80–90%[1].
| Evidence Dimension | Isolated yield in sodium amalgam reduction |
| Target Compound Data | 60–70% yield (β-furylpropionic acid) |
| Comparator Or Baseline | Cinnamic acid (80–90% yield of hydrocinnamic acid) |
| Quantified Difference | 10–30% lower yield for the furyl derivative |
| Conditions | Sodium amalgam reduction in 7–8% sodium sulfate solution |
Procurement and process engineers must account for the lower reduction yield and potential furan-ring sensitivity when scaling up saturated intermediate production.
In the formulation of negative photoresists for I-line lithography, the incorporation of aromatic or heteroaromatic cross-linkers is critical for plasma etch resistance. Formulations utilizing 3-(2-Furyl)acrylic acid at 1–10% by weight exhibit superior residual film rates and structural integrity during etching compared to standard aliphatic acrylates. Dropping below 1% leads to insufficient residual film, while exceeding 10% causes pattern bridging [1].
| Evidence Dimension | Plasma etch resistance / Residual film rate |
| Target Compound Data | High residual film rate at 1-10 wt% loading |
| Comparator Or Baseline | Aliphatic acrylate cross-linkers (Lower etch resistance) |
| Quantified Difference | Maintenance of pattern integrity vs. film degradation |
| Conditions | I-line negative photoresist formulation, plasma etching |
Crucial for semiconductor material buyers needing to enhance the dry-etch resistance of photolithographic resins without compromising UV sensitivity.
Directly leverages the Diels-Alder reactivity of its photodimer (CBDA). It is the correct choice for procuring building blocks for recyclable thermosets, self-healing coatings, and reworkable adhesives where the inert phenyl ring of cinnamic acid fails to provide dynamic cross-linking [1].
Utilized in negative I-line lithography formulations. The furan ring provides the necessary plasma etch resistance while the acrylic double bond ensures rapid UV curing, making it superior to aliphatic acrylates for maintaining structural integrity during semiconductor etching[2].
Exploits the highly regioselective solid-state [2+2] photocycloaddition of the compound. It is suitable for manufacturing rigid cyclobutane-core monomers from renewable furfural feedstocks without the heavy isomer purification costs associated with phenyl analogs [1].
Irritant